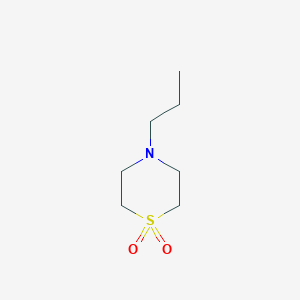

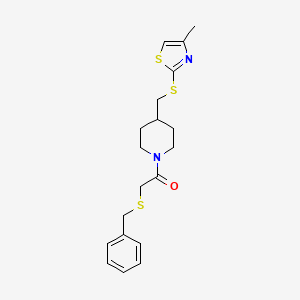

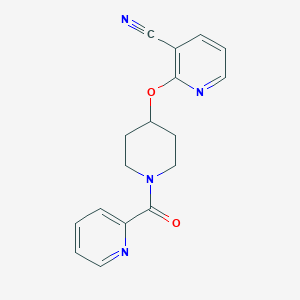

4-(4-chlorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-chlorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, also known as CP-47,497, is a synthetic cannabinoid compound that has been extensively researched in the field of pharmacology. It was first synthesized in the 1990s by Pfizer, Inc. as a potential treatment for pain and inflammation. However, due to its potent psychoactive effects, it was never developed as a pharmaceutical drug.

科学的研究の応用

Hydrogen Bonding in Anticonvulsant Enaminones

Research into hydrogen bonding within anticonvulsant enaminones has shown the significance of the structural arrangement and intermolecular interactions in determining the pharmacological efficacy of such compounds. The study on enaminones, including derivatives with chlorophenyl groups, highlights the role of hydrogen bonding in forming stable molecular configurations (Kubicki et al., 2000).

Synthesis and Properties of Polyamides

Investigations into the synthesis of polyamides and poly(amideimide)s based on aromatic diamines featuring chlorophenyl and other substituents reveal their potential as high-performance polymeric materials. These studies demonstrate the versatility of thiophene derivatives in creating materials with desirable thermal stability and mechanical properties (Hsiao et al., 1995).

Heterocyclic Synthesis with Nitriles

Research into the synthesis of heterocyclic compounds using nitriles as starting materials has led to the creation of various thiophene and thieno[2,3-d]pyrimidine derivatives. This work showcases the chemical versatility of thiophene derivatives in synthesizing a wide range of biologically relevant molecules (Abdelrazek, 1989).

Electrochemical Polymerization of Terthiophene Derivatives

The electrochemical polymerization of terthiophene derivatives has been explored for the development of conducting polymers. This research underlines the impact of aromatic substituents on the polymerizability and properties of the resulting polymers, with applications in electronic materials (Visy et al., 1994).

Dearomatizing Rearrangements of Lithiated Thiophenecarboxamides

Studies on the dearomatizing rearrangements of lithiated thiophenecarboxamides have uncovered pathways to transform thiophene derivatives into pyrrolinones, azepinones, and other valuable heterocyclic structures. This research highlights the synthetic utility of thiophene derivatives in accessing complex heterocyclic frameworks (Clayden et al., 2004).

特性

IUPAC Name |

4-(4-chlorophenyl)-N-(3-phenylpropyl)-3-pyrrol-1-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2OS/c25-20-12-10-19(11-13-20)21-17-29-23(22(21)27-15-4-5-16-27)24(28)26-14-6-9-18-7-2-1-3-8-18/h1-5,7-8,10-13,15-17H,6,9,14H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYSHCLJNILXDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorophenyl)-N-(3-phenylpropyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Difluorospiro[2.2]pentan-5-amine;hydrochloride](/img/structure/B2988485.png)

![ethyl 2-[2-(1-benzylindol-3-yl)sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2988489.png)

![2-Chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile](/img/structure/B2988498.png)

![(2-Methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B2988499.png)

![3-Benzyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2988505.png)